Physicochemical Differentiation: Computed Lipophilicity vs. N1-Cyclohexylmethyl and N1-Indanyl Analogs
The computed XLogP3-AA of the 4-methoxyphenyl derivative is 0.1, substantially lower than the predicted logP of the N1-cyclohexylmethyl analog (estimated ~1.5 based on fragment contributions) and the N1-(2,3-dihydro-1H-inden-2-yl) analog (estimated ~1.8) [1][2]. This difference arises from the polar methoxy substituent on the N1-phenyl ring, which increases hydrogen-bond acceptor count (5 for the target vs. 4 for the cyclohexylmethyl analog) and reduces lipophilicity [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | N1-cyclohexylmethyl analog: estimated logP ~1.5; N1-(2,3-dihydro-1H-inden-2-yl) analog: estimated logP ~1.8 |
| Quantified Difference | Δ logP ≈ 1.4–1.7 log units lower for the target compound |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2021.05.07); comparator values estimated by fragment-based calculation |
Why This Matters
Lower lipophilicity generally correlates with improved aqueous solubility and reduced non-specific protein binding, which can influence assay performance and hit confirmation rates in biochemical screens.
- [1] PubChem. Computed Properties for CID 16822423. XLogP3-AA value. National Center for Biotechnology Information. View Source
- [2] Molecular Operating Environment (MOE) fragment-based logP estimation for comparator structures. ChemBase structural data for analogs. View Source
